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1-(3,4-dimethylphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea

Molecular weight Lipophilicity Drug-likeness

1-(3,4-Dimethylphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea (CAS 1705098-16-3) is a fully synthetic N-aryl-N′-pyrazolyl urea derivative with the molecular formula C18H24N4O2 and a molecular weight of 328.42 g/mol. The compound belongs to the pyrazolyl-urea chemotype, a scaffold extensively explored for kinase inhibition, particularly against p38 MAP kinase and related inflammatory targets.

Molecular Formula C18H24N4O2
Molecular Weight 328.416
CAS No. 1705098-16-3
Cat. No. B2929586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethylphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea
CAS1705098-16-3
Molecular FormulaC18H24N4O2
Molecular Weight328.416
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NC2=CN(N=C2)CC3CCOCC3)C
InChIInChI=1S/C18H24N4O2/c1-13-3-4-16(9-14(13)2)20-18(23)21-17-10-19-22(12-17)11-15-5-7-24-8-6-15/h3-4,9-10,12,15H,5-8,11H2,1-2H3,(H2,20,21,23)
InChIKeyWIXIHXUDBPXODL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethylphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea (CAS 1705098-16-3): Chemical Class and Procurement Baseline


1-(3,4-Dimethylphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea (CAS 1705098-16-3) is a fully synthetic N-aryl-N′-pyrazolyl urea derivative with the molecular formula C18H24N4O2 and a molecular weight of 328.42 g/mol . The compound belongs to the pyrazolyl-urea chemotype, a scaffold extensively explored for kinase inhibition, particularly against p38 MAP kinase and related inflammatory targets [1]. Its structure incorporates a 3,4-dimethylphenyl substituent on one urea nitrogen and a 1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl moiety on the other, representing a specific substitution pattern within the broader pyrazolyl-urea patent space [2]. This compound is primarily available through specialty chemical suppliers for research purposes; no peer-reviewed bioactivity data or clinical development reports have been identified for this specific CAS number at the time of this analysis.

Why Generic Substitution Fails: Structural Determinants of 1-(3,4-Dimethylphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea Differentiation


Pyrazolyl-urea analogues cannot be treated as interchangeable commodities for research procurement. The presence and position of the oxan-4-ylmethyl group on the pyrazole N1, combined with the 3,4-dimethylphenyl substitution on the distal urea nitrogen, creates a unique conformational and electronic profile that dictates target binding geometry within kinase ATP-binding pockets [1]. Even structurally proximate analogues such as 1-(3,4-dimethylphenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea (CAS 1797866-93-3), which differs only by the absence of a methylene spacer between the oxane ring and pyrazole, exhibit measurably different molecular volume, lipophilicity, and hydrogen-bonding capacity . The pyrazolyl-urea class is well-documented for steep structure-activity relationships (SAR), where minor substituent changes can shift kinase selectivity profiles, alter cellular permeability, and determine in vivo pharmacokinetic fate [2]. Substituting this compound with a generic pyrazolyl-urea or a des-methyl analogue without confirmatory data therefore risks invalidating experimental results and wasting procurement budgets.

1-(3,4-Dimethylphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea: Quantitative Differentiation Evidence vs. Closest Structural Analogues


Molecular Weight and Lipophilicity Differentiation vs. Direct Analogue CAS 1797866-93-3

1-(3,4-Dimethylphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea (C18H24N4O2, MW 328.42) contains an additional methylene (–CH2–) spacer between the oxane ring and the pyrazole N1 compared to its closest structural analogue 1-(3,4-dimethylphenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea (CAS 1797866-93-3, C17H22N4O2, MW 314.38). This methylene insertion increases molecular weight by 14.04 Da and is predicted to elevate the octanol-water partition coefficient (clogP) by approximately 0.5 log units, based on the additive contribution of a methylene group to logP in congeneric series [1]. The higher lipophilicity of the target compound is expected to influence membrane permeability and non-specific protein binding, making it a distinct entity for ADME profiling studies.

Molecular weight Lipophilicity Drug-likeness Preclinical procurement

Topological Polar Surface Area (TPSA) Differentiation: Implications for Passive Permeability

The target compound possesses 4 hydrogen bond acceptors (2 urea carbonyl oxygens, 1 pyrazole N, and 1 oxane oxygen) and 2 hydrogen bond donors (both urea NH groups). Its predicted topological polar surface area (TPSA) is approximately 75–80 Ų, which is consistent with moderate passive membrane permeability and potential blood-brain barrier penetration (typically favored below 90 Ų) [1]. In comparison, the reference p38 MAP kinase inhibitor SB 203580 (PubChem CID 176155) has a TPSA of 77.85 Ų and 5 H-bond acceptors, while the des-methylene analogue CAS 1797866-93-3 has a predicted TPSA of approximately 70–74 Ų due to the absence of one rotatable bond contribution to the molecular surface [2]. The TPSA difference of ~5 Ų between the target and its des-methylene analogue, though modest, may influence the balance between passive transcellular and paracellular transport in epithelial cell monolayers.

Topological Polar Surface Area Membrane permeability Blood-brain barrier penetration Procurement specification

Rotatable Bond Count as a Conformational Flexibility Indicator: Target Compound vs. Reference p38 Inhibitor SB 203580

The target compound contains 6 rotatable bonds (excluding the oxane ring and pyrazole ring rotations), compared to 4 rotatable bonds for the reference p38 inhibitor SB 203580, and 5 rotatable bonds for the des-methylene analogue CAS 1797866-93-3 [1]. The additional methylene spacer in the target compound introduces one extra rotatable bond relative to CAS 1797866-93-3, increasing conformational flexibility. Higher rotatable bond counts are generally associated with increased entropic penalty upon target binding, which can reduce binding affinity unless compensated by favorable enthalpic interactions [2]. This structural feature may differentiate the target compound's kinase selectivity profile from less flexible pyrazolyl-urea analogues and should be considered when selecting compounds for crystallography or isothermal titration calorimetry (ITC) studies.

Rotatable bonds Conformational entropy Binding affinity Kinase selectivity

Absence of Public Bioactivity Data: A Procurement Risk Assessment

As of the analysis date, no quantitative biochemical IC50, cellular activity, or target engagement data have been identified in the public domain for 1-(3,4-dimethylphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea (CAS 1705098-16-3). This contrasts with the broader pyrazolyl-urea class, where multiple compounds have reported p38α MAP kinase IC50 values ranging from 0.013 μM to >10 μM, and with the reference inhibitor SB 203580 (p38α IC50 = 0.034–0.5 μM depending on assay format) [1][2]. The compound's structural features place it within the scope of pyrazolyl-urea kinase inhibitor patents (e.g., US 9,701,670 B2), suggesting potential kinase activity, but without confirmatory data this remains inferential [3]. Procurement decisions for this compound should be made with explicit acknowledgment of this data gap; researchers should budget for de novo screening rather than relying on literature precedent for target engagement.

Bioactivity gap Procurement risk Screening prioritization Kinase inhibition

Hydrogen Bond Donor Count Differentiation: Target Compound vs. SB 203580 and Other Pyrazolyl-Urea p38 Inhibitors

The target compound possesses 2 hydrogen bond donors (HBD), both located on the urea NH groups. This contrasts with SB 203580, which has only 1 HBD (the imidazole NH), and with BIRB 796 (Doramapimod), a diaryl urea p38 inhibitor with 2 HBDs on its urea linker [1][2]. In kinase inhibitor design, the number and spatial arrangement of HBDs are critical for forming the canonical hinge-region hydrogen bond network with the kinase backbone (typically Met109 and Glu71 in p38α) [3]. The dual urea NH donor motif in the target compound may enable a bidentate hydrogen bond interaction with the kinase hinge region, which could influence both binding affinity and selectivity relative to monodentate hinge binders such as SB 203580. This structural characteristic provides a testable hypothesis for selectivity profiling but does not constitute proven selectivity data.

Hydrogen bonding Kinase hinge binding Drug design Selectivity

Procurement Purity Benchmarking: Target Compound Analytical Specifications vs. Research-Grade Pyrazolyl-Urea Standards

The target compound (CAS 1705098-16-3) is supplied by research chemical vendors at typical purity levels of 95% or higher, as determined by HPLC or NMR . The structurally analogous compound 1-(3,4-dimethylphenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea (CAS 1797866-93-3) is available from chemical catalogues at comparable purity specifications (≥95%) . No pharmacopoeial monograph, certified reference standard (CRM), or metrologically traceable purity assignment exists for either compound. The reference p38 inhibitor SB 203580, by contrast, is available as a characterized reference standard from multiple suppliers with published QC data including HPLC purity, elemental analysis, and residual solvent testing . For any quantitative pharmacology or crystallography application, independent purity verification (HPLC-UV/ELSD, 1H NMR) is essential, as the absence of certified reference standards means inter-vendor and inter-batch purity variability is uncharacterized.

Purity specification Analytical characterization Procurement quality HPLC

1-(3,4-Dimethylphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea: Recommended Application Scenarios Based on Differentiated Properties


Kinase Selectivity Profiling and SAR Expansion Studies

The target compound's distinct hydrogen bond donor count (2 HBD from urea NH groups) and conformational flexibility (6 rotatable bonds) make it a suitable candidate for kinase selectivity profiling panels aimed at mapping the SAR landscape of pyrazolyl-urea hinge binders [1]. Its structural features predict a bidentate hinge-binding mode similar to BIRB 796 but on a distinct pyrazolyl scaffold, enabling head-to-head selectivity comparisons against both monodentate (SB 203580, 1 HBD) and bidentate urea-based inhibitors [2]. Researchers should incorporate this compound into broad-panel kinase selectivity screens (e.g., DiscoverX KINOMEscan or similar) to empirically establish its selectivity fingerprint before advancing to cellular models.

Physicochemical Property Benchmarking for Lead Optimization Programs

The measurable differences in molecular weight (ΔMW = +14.04 Da), predicted lipophilicity (ΔclogP ≈ +0.5), and TPSA (ΔTPSA ≈ +5 Ų) relative to the des-methylene analogue CAS 1797866-93-3 provide a controlled chemical pair for studying the impact of methylene spacer insertion on ADME properties [1][2]. This compound pair is valuable for systematic membrane permeability assays (PAMPA, Caco-2), metabolic stability studies in hepatic microsomes, and plasma protein binding determinations, where the incremental structural difference isolates the contribution of chain length to pharmacokinetic behavior [3].

Co-crystallography and Biophysical Binding Studies

The dual urea NH donor motif and the oxan-4-ylmethyl substitution pattern make this compound a candidate for co-crystallization trials with p38 MAP kinase or related kinase targets to determine the precise binding mode of N1-oxanylmethyl pyrazolyl-ureas [1]. The additional rotatable bond and methylene spacer relative to directly N1-substituted analogues may reveal novel binding pocket interactions or allosteric modulation sites. X-ray crystallography or surface plasmon resonance (SPR) studies using this compound can generate structural insights not accessible with simpler pyrazolyl-urea analogues [2].

De Novo Primary Screening in Inflammatory Disease Models

Given the well-established role of pyrazolyl-ureas as p38 MAP kinase inhibitors with anti-inflammatory activity, this compound is appropriate for inclusion in primary screening cascades targeting inflammatory cytokine release (TNFα, IL-1β, IL-6) in cellular models such as LPS-stimulated PBMCs or THP-1 monocytes [1][2]. However, procurement must be accompanied by explicit budget allocation for de novo dose-response characterization, as no public IC50 data exist to guide starting concentrations [3]. Researchers should plan for an initial 10-point concentration range (e.g., 0.001–30 μM) and include SB 203580 as a reference control in all assay plates.

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